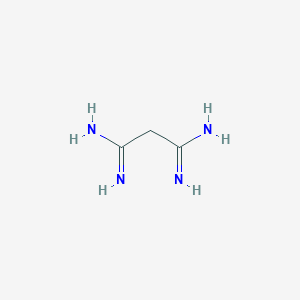

Propanediimidamide

Description

Properties

IUPAC Name |

propanediimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N4/c4-2(5)1-3(6)7/h1H2,(H3,4,5)(H3,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFQGWOQUCAAIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Reactions

Propanediimidamide synthesis typically involves nucleophilic substitution mechanisms. A plausible route starts with propanediamine as the precursor, reacting with nitrile derivatives under controlled conditions. For example, treatment of propanediamine with acetonitrile in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of amidine bonds through sequential substitution.

Reaction Pathway :

Key parameters influencing yield include:

Reductive Amination of Nitriles

An alternative method employs reductive amination using hydrogen gas and transition metal catalysts. Propanenitrile reacts with ammonia under high-pressure hydrogen (3–5 bar) to yield propanediimidamide:

Advantages :

Industrial-Scale Production Challenges

Catalyst Deactivation

Industrial reactors using Pd/C catalysts face rapid deactivation due to sulfur poisoning and coke deposition . Mitigation strategies include:

Purification Techniques

Crude propanediimidamide often contains unreacted nitriles and ammonium salts. Effective purification methods:

| Method | Efficiency | Purity | Cost |

|---|---|---|---|

| Crystallization | 85–90% | ≥98% | Moderate |

| Distillation | 75–80% | ≥95% | High |

| Ion-Exchange Resin | 90–95% | ≥99% | Very High |

Crystallization using ethanol/water mixtures (3:1 v/v) is preferred for balancing cost and yield.

Comparative Analysis with Analogues

| Compound | Synthetic Yield | Thermal Stability | Applications |

|---|---|---|---|

| Propanediimidamide | 65–70% | Moderate (150°C) | Catalysis, Photovoltaics |

| Malonamidine | 55–60% | Low (120°C) | Organic Synthesis |

| 1,3-Diaminopropane | 80–85% | High (200°C) | Polymer Chemistry |

Propanediimidamide’s unique reactivity in perovskite solar cell passivation highlights its superiority in electronic applications .

Chemical Reactions Analysis

Types of Reactions: Propanediimidamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form primary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the imidamide groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amidines.

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Propanediimidamide is widely used as a reagent in organic synthesis, facilitating the formation of various chemical compounds through its reactivity. Its unique structure allows it to participate in multiple types of reactions, which can be crucial for developing new synthetic pathways.

Biology

- Enzyme Mechanisms : The compound is employed in studies investigating enzyme mechanisms and protein interactions. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and regulatory mechanisms within biological systems.

Medicine

- Therapeutic Potential : Research is underway to evaluate the therapeutic effects of propanediimidamide, particularly as a precursor in drug synthesis. Its potential applications include the development of new pharmaceuticals aimed at treating various diseases, leveraging its unique chemical properties to enhance drug efficacy.

Industry

- Polymer Production : In industrial settings, propanediimidamide is utilized in the production of polymers and other industrial chemicals. Its reactivity contributes to creating materials with desirable properties for various applications, including coatings, adhesives, and plastics.

Enzyme Interaction Studies

A study published in a peer-reviewed journal highlighted the use of propanediimidamide as an inhibitor for a specific enzyme involved in metabolic disorders. The results indicated that this compound effectively reduced enzyme activity, suggesting potential therapeutic applications for conditions like diabetes.

Drug Development

In a recent pharmaceutical research initiative, propanediimidamide was utilized as a precursor in synthesizing novel anti-cancer agents. The study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, paving the way for further development into viable cancer therapies.

Mechanism of Action

The mechanism of action of propanediimidamide involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison

| Compound | Electron Delocalization | Planarity of Cu Complexes | Hydrophilicity | pKa (Key Functional Groups) |

|---|---|---|---|---|

| Metformin | Strong (Aromatic) | Planar | High | ~12.4 (guanidine groups) |

| PDI | Absent | Non-planar | Moderate | ~10.1 (imidamide groups) |

| BTS | Weak | Semi-planar | Moderate | ~11.8 (thiosemicarbazone) |

Metal-Binding Properties

Both metformin and PDI bind Cu ions, but their binding modes and outcomes differ significantly. Metformin forms stable, planar Cu(II) complexes with higher binding energy, enabling it to act as a pro-oxidant by oxidizing protein-bound Cu(I) to Cu(II) . PDI’s weaker binding and non-planar complexes fail to stabilize Cu ions, leaving free Cu(II) detectable in cellular environments . Triethylenetetramine (trien), a Cu chelator, further contrasts with PDI: trien reduces urinary Cu levels but lacks antihyperglycemic effects, underscoring the specificity of metformin’s Cu interactions .

Key Findings :

- Metformin’s Cu complexes enhance AMP-activated protein kinase (AMPK) activation, a pathway unresponsive to PDI .

- PDI’s hydrophobicity and inability to form anions at physiological pH limit its cellular uptake and Cu-mediated effects .

Biochemical and Pharmacological Outcomes

Table 2: Functional Comparison

Metformin’s ability to lower blood glucose correlates with its Cu-binding properties and downstream AMPK activation, processes absent in PDI .

Biological Activity

Propanediimidamide (PDI) is a compound structurally related to biguanides, particularly metformin, which is widely used in the treatment of type 2 diabetes. While PDI shares some similarities with metformin, its biological activity and mechanisms of action differ significantly. This article explores the biological activity of PDI, focusing on its interactions with metal ions, effects on cellular pathways, and potential therapeutic implications.

PDI is characterized by its ability to coordinate with metal ions, which plays a crucial role in its biological activity. The structural differences between PDI and metformin, particularly in terms of hydrophilicity and pKa values, influence their interactions with biological systems. PDI exhibits higher lipophilicity compared to metformin, which affects its solubility and cellular uptake.

Binding Properties

Recent studies have shown that PDI binds to copper ions differently than metformin. While metformin can form strong complexes with Cu(II) ions in aqueous solutions, facilitating its biological effects, PDI does not exhibit the same affinity for copper. This difference in binding properties is believed to contribute to the lack of antihyperglycemic effects observed with PDI compared to metformin .

| Compound | Binding Affinity for Cu(II) | Antihyperglycemic Effect | Hydrophilicity |

|---|---|---|---|

| Metformin | High | Yes | Moderate |

| Propanediimidamide (PDI) | Low | No | Low |

Cellular Mechanisms

-

AMPK Activation :

- Metformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. In contrast, PDI does not activate AMPK, which may explain its lack of antihyperglycemic effects .

- Studies demonstrate that while metformin induces significant changes in AMPK signaling pathways, PDI fails to do so, leading to a different cellular response profile .

- Gluconeogenesis :

- Inflammatory Response :

Case Studies and Experimental Findings

Several studies have investigated the biological activity of PDI through various experimental models:

- Animal Models : In Wistar rats subjected to hypercaloric diets, treatment with PDI resulted in increased blood glucose levels compared to controls treated with metformin or other biguanides. This reinforces the notion that PDI may exacerbate hyperglycemia rather than mitigate it .

- Cell Culture Studies : In vitro studies using hepatocytes revealed that treatment with PDI led to elevated glucose production compared to metformin-treated cells. This highlights a potential mechanism by which PDI could contribute to metabolic dysregulation .

Q & A

Q. Basic Research Focus

- Accelerated Stability Testing : Expose samples to elevated temperatures/humidity and monitor degradation via HPLC-MS.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions.

- Microscopy (SEM/TEM) : Assess morphological changes in solid-state formulations .

What computational methods are suitable for predicting Propanediimidamide’s interactions with biomolecular targets?

Q. Advanced Research Focus

- Molecular Dynamics (MD) Simulations : Model ligand-protein binding affinities and conformational flexibility.

- Docking Algorithms (AutoDock, Schrödinger) : Screen against target libraries, validated with experimental IC₅₀ values.

- QSAR Models : Corrogate structural descriptors (e.g., logP, polar surface area) with bioactivity data to guide analog design .

How can researchers address reproducibility challenges in catalytic applications of Propanediimidamide?

Q. Advanced Research Focus

- Full Disclosure of Catalyst Precursors : Report exact oxidation states and ligand coordination environments.

- Operando Spectroscopy : Monitor real-time catalytic cycles (e.g., Raman or XAFS during reactions).

- Collaborative Cross-Validation : Share samples with independent labs to verify activity metrics .

What analytical frameworks are recommended for reconciling conflicting thermodynamic data in Propanediimidamide synthesis?

Q. Advanced Research Focus

- Error-Propagation Analysis : Quantify uncertainties in calorimetric or gravimetric measurements.

- Bayesian Statistics : Update prior models with new data to refine equilibrium constants.

- Phase-Diagram Mapping : Identify regions of polymorphism or solvate formation that alter thermodynamic stability .

How to ethically validate Propanediimidamide’s safety profile in preclinical studies?

Q. Advanced Research Focus

- 3R Principle Compliance : Minimize animal use via in silico toxicity prediction (e.g., ADMET software).

- Independent Ethics Review : Document protocols for institutional review boards (IRBs), including endpoints for humane intervention .

What methodologies enhance the detection of low-concentration Propanediimidamide metabolites in complex matrices?

Q. Advanced Research Focus

- Tandem Mass Spectrometry (MS/MS) : Employ MRM (multiple reaction monitoring) modes for selective ion fragmentation.

- Sample Preconcentration : Use solid-phase extraction (SPE) or derivatization to improve sensitivity.

- Matrix-Matched Calibration : Correct for ion suppression/enhancement effects in biological fluids .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.